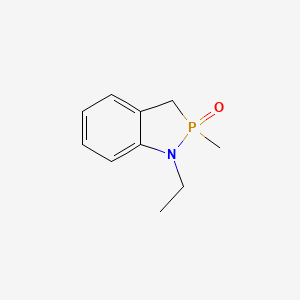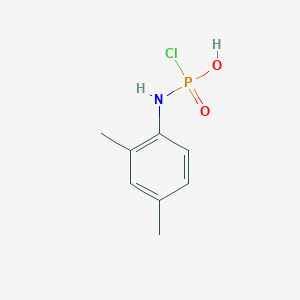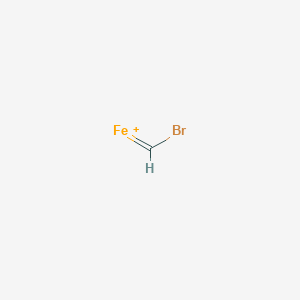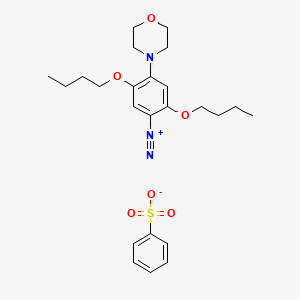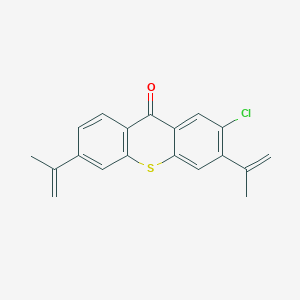
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one is a synthetic organic compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with chloro and prop-1-en-2-yl substituents, suggests potential utility in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate diaryl sulfides.
Introduction of Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The prop-1-en-2-yl groups can be introduced via Friedel-Crafts alkylation using prop-1-en-2-yl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction could lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of functionalized thioxanthenes.
Applications De Recherche Scientifique
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of thioxanthene derivatives with biological targets.
Medicine: Exploration of its pharmacological properties, particularly in the context of antipsychotic or anticancer activity.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for compounds like 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one would involve interactions with specific molecular targets. For example, if it exhibits antipsychotic activity, it might act as a dopamine receptor antagonist. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Lacks the prop-1-en-2-yl groups.
3,6-Di(prop-1-en-2-yl)-9H-thioxanthen-9-one: Lacks the chloro group.
Thioxanthene: The parent compound without any substituents.
Uniqueness
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one’s unique combination of chloro and prop-1-en-2-yl substituents may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
90781-41-2 |
|---|---|
Formule moléculaire |
C19H15ClOS |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-chloro-3,6-bis(prop-1-en-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H15ClOS/c1-10(2)12-5-6-13-17(7-12)22-18-9-14(11(3)4)16(20)8-15(18)19(13)21/h5-9H,1,3H2,2,4H3 |
Clé InChI |
KOKZSJUSVJSYEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3S2)C(=C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


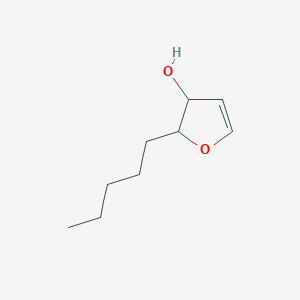
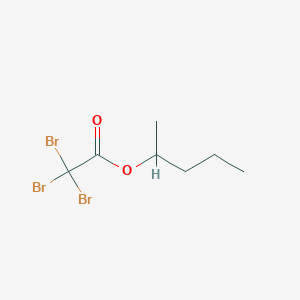
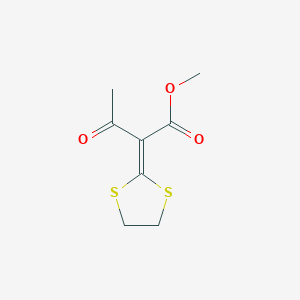
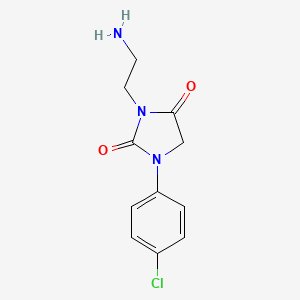
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
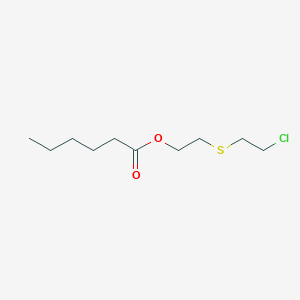
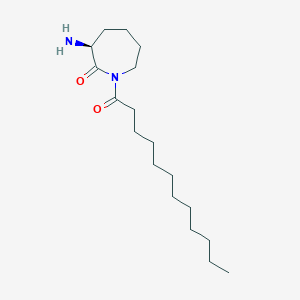
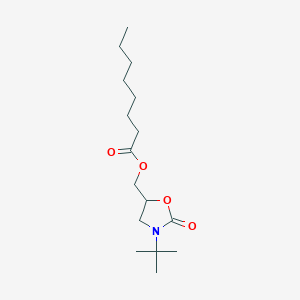
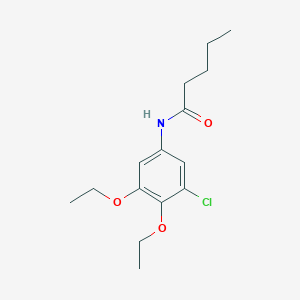
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
